molecular formula C16H13N3O5S3 B2587163 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021097-90-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2587163
CAS No.: 1021097-90-4
M. Wt: 423.48
InChI Key: QQYDLKGCUQWCMU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a thiazole core substituted with a thiophene-2-sulfonamido group at position 2 and a benzo[d][1,3]dioxol-5-ylmethyl carboxamide at position 2. The thiazole ring serves as a rigid scaffold, critical for binding to biological targets such as kinases or enzymes .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S3/c20-15(17-7-10-3-4-12-13(6-10)24-9-23-12)11-8-26-16(18-11)19-27(21,22)14-2-1-5-25-14/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDLKGCUQWCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The benzodioxole group can be introduced through a nucleophilic substitution reaction involving 1,3-benzodioxole-5-carbaldehyde and an appropriate amine. The thiophene sulfonamide moiety is usually introduced through a sulfonamidation reaction involving thiophene-2-sulfonyl chloride and an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research has indicated that this compound exhibits promising anticancer and antimicrobial properties. The following sections detail its applications based on various studies.

Anticancer Applications

  • Mechanism of Action :
    • The compound has shown significant anticancer activity against various cancer cell lines, including CCRF-CEM and MIA PaCa-2 cells. Structure-activity relationship studies reveal that modifications to the compound can enhance its efficacy, with some derivatives showing IC50 values ranging from 328 to 644 nM.
  • Case Studies :
    • A study demonstrated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exhibited effective binding with dihydrofolate reductase (DHFR), a target for anticancer drugs . Molecular docking studies have further elucidated the binding modes of these compounds with cancer-related proteins.
  • Comparative Analysis :
    • In a comparative study of thiazole derivatives, compounds containing similar structural motifs were evaluated for their anticancer properties. Results indicated that those with the benzo[d][1,3]dioxole group had enhanced activity compared to other derivatives lacking this feature .
Compound NameStructural FeaturesBiological Activity
This compoundBenzo[d][1,3]dioxole & thiazoleAnticancer activity
2-(1,3-benzodioxol-5-yloxy)-n-propyl-n-(thiophen-2-ylmethyl)acetamideBenzodioxole with thiophenePotential TRPM8 modulator
2-(4-morpholino)-n-pyridin-3-yln-(thiophen-2-ylmethyl)acetamideMorpholino and thiophene componentsModulation of receptor activity

Antimicrobial Applications

  • Activity Against Pathogens :
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Studies have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
  • Mechanisms of Action :
    • The antimicrobial action is believed to be linked to the compound's ability to disrupt cellular processes in bacteria and fungi, although specific mechanisms require further investigation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the sulfonamide group are likely to play key roles in its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazole-carboxamide derivatives with diverse pharmacological activities. Below is a structural and functional comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Stability Insights Synthesis Route
Target Compound Thiazole-4-carboxamide with thiophene-2-sulfonamido and benzodioxolylmethyl substituents Unknown activity in provided evidence; predicted to target kinases or proteases due to sulfonamide group Likely via coupling of thiophene sulfonamide and benzodioxolylmethyl intermediates
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide Methylthio (SCH₃) instead of thiophene sulfonamido High stability due to hydrogen bonding and π-π interactions; QTAIM analysis confirms noncovalent forces Coupling of methylthio-thiazole with benzodioxolylmethyl amine
Compound 35 (N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide) Dicarboxamide with fluorophenyl and varied substituents Potent kinase inhibition (IC₅₀: 0.1–5 μM); anticancer activity against HepG-2 cells Multistep protocol involving Friedel-Crafts acylation and amide coupling
SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) Acetamide with bromobenzyl and methylamino groups Targets Salmonella pathogenicity (IC₅₀: 2.8 μM); disrupts bacterial transcription Reductive amination of benzodioxolylmethyl amine with bromobenzaldehyde

Key Findings

Substituent Effects on Bioactivity

  • The thiophene sulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to the methylthio analog .
  • Bromobenzyl and fluorophenyl substituents in analogs (e.g., SW-C165, Compound 35) improve antimicrobial and kinase inhibition, respectively, suggesting that halogenation boosts target affinity .

Synthetic Accessibility

  • The target compound likely follows a route similar to SW-C165 , involving coupling of pre-synthesized thiophene sulfonamide and benzodioxolylmethyl intermediates.
  • In contrast, methylthio derivatives require milder conditions (e.g., nucleophilic substitution) , while dicarboxamides demand multistep protocols .

Spectroscopic and Stability Data

  • IR/NMR : The absence of νC=O (~1660 cm⁻¹) in thiazole-4-carboxamides confirms successful amidation, as seen in analogs .
  • Stability : Methylthio derivatives exhibit superior stability over sulfonamides due to reduced hydrolytic susceptibility .

Contradictions and Limitations

  • While halogenated analogs (e.g., SW-C165) show strong antibacterial activity , the target compound’s thiophene sulfonamido group may prioritize eukaryotic targets (e.g., kinases) over prokaryotic ones.
  • Evidence gaps exist regarding the target compound’s explicit biological data; predictions are based on structural parallels.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound with potential biological activities. Its unique molecular structure, characterized by the presence of a benzo[d][1,3]dioxole moiety and a thiazole ring, suggests it may exhibit various pharmacological effects, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C16_{16}H13_{13}N3_3O5_5S3_3
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 1021097-90-4

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties. Below are detailed findings from relevant research.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and benzodioxole moieties can exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays have shown that derivatives similar to this compound can induce cytotoxic effects in cancer cell lines. A related compound demonstrated an IC50_{50} value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential for inducing apoptosis in tumor cells .
  • Mechanism of Action : It has been suggested that compounds with similar structures can inhibit angiogenesis and the activity of P-glycoprotein, which is involved in drug resistance mechanisms in cancer therapy . This suggests that this compound may also share these mechanisms.

Antimicrobial Activity

While the primary focus has been on anticancer properties, some studies have also explored the antimicrobial potential:

  • In Vitro Testing : A study evaluated various thiazole derivatives against bacterial strains including Staphylococcus aureus and Salmonella spp., but reported limited activity against these pathogens . This highlights a potential area for further investigation regarding the compound's spectrum of activity.
  • Resistance Mechanisms : The structural components of the compound may influence its interaction with microbial targets; however, no significant antimicrobial activity was observed in preliminary tests .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity:

Compound ModificationEffect on Activity
Presence of benzodioxoleEnhances cytotoxicity against cancer cells
Sulfonamide groupPotentially increases solubility and bioavailability
Thiazole ringEssential for anticancer activity; modifications can alter potency

Case Studies

  • Case Study 1 : A derivative with a similar structure was tested in vivo in tumor-bearing mice, demonstrating significant suppression of tumor growth compared to control groups . This study underlines the potential therapeutic application of such compounds in cancer treatment.
  • Case Study 2 : Another study investigated a related compound's ability to overcome chemoresistance in glioblastoma models, showing promise in enhancing the efficacy of existing chemotherapy regimens .

Q & A

Q. What synthetic strategies are recommended for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Reacting thiophene-2-sulfonyl chloride with a thiazole-4-carboxamide intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
  • Condensation : Coupling benzo[d][1,3]dioxol-5-ylmethylamine to the thiazole ring via carboxamide linkage using coupling agents like HATU or EDCI .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the final compound, with purity confirmed by HPLC (>95%) .

Q. How can structural characterization be rigorously validated for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with attention to sulfonamide (δ ~10-12 ppm) and benzodioxole (δ ~5.9-6.9 ppm) signals .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
  • X-ray Crystallography : Resolve crystal structure and noncovalent interactions (e.g., hydrogen bonds stabilizing the thiazole core) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Antitumor Activity : NCI-60 cell line screening to assess cytotoxicity (IC₅₀ values) .
  • Enzyme Inhibition : In vitro kinase assays (e.g., VEGFR2) using fluorescence-based ADP-Glo™ kits .
  • Solubility/Permeability : Shake-flask method for aqueous solubility and Caco-2 monolayer assays for intestinal absorption .

Advanced Research Questions

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?

Mechanistic studies reveal dual inhibition of:

  • P-glycoprotein (P-gp) : Efflux pump inhibition (EC₅₀ ~35–74 μM) via competitive binding to the drug-binding pocket, validated by calcein-AM assays .
  • Angiogenesis : Suppression of VEGF-induced HUVEC migration (IC₅₀ <2 μM) by blocking VEGFR2 autophosphorylation .
    Methodology : Co-treatment with doxorubicin in LS180 colorectal cells shows synergistic caspase-3 activation and reduced colony formation .

Q. What computational methods predict the stability and binding interactions of this compound?

  • QTAIM Analysis : Identifies critical noncovalent interactions (e.g., S···O and N-H···O bonds) stabilizing the thiazole-benzodioxole interface .
  • Molecular Dynamics (MD) : Simulate binding to P-gp or VEGFR2 using GROMACS, with force fields (e.g., CHARMM36) optimized for sulfonamide moieties .
  • Docking Studies (AutoDock Vina) : Dock into VEGFR2’s ATP-binding site (PDB: 4ASD), highlighting π-π stacking with Phe1047 and hydrogen bonding with Glu885 .

Q. How do structural modifications impact bioactivity?

SAR Insights :

  • Benzodioxole Substituents : Electron-withdrawing groups (e.g., -NO₂) at C5 enhance VEGFR2 affinity but reduce solubility .
  • Thiophene Sulfonamide : Replacing thiophene with furan decreases P-gp inhibition by 50%, emphasizing sulfur’s role in hydrophobic interactions .
    Methodology : Parallel synthesis of analogs (e.g., tert-butyl vs. methyl groups) followed by SPR binding assays and in vitro cytotoxicity profiling .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • LC-MS/MS Optimization : Use a C18 column (2.6 μm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water) to resolve from endogenous thiols. Validate linearity (1–1000 ng/mL) and recovery (>85%) in plasma .
  • Metabolite Identification : Incubate with liver microsomes (human/rat), then analyze via HRMS (Orbitrap) to detect oxidative metabolites (e.g., sulfoxide formation) .

Experimental Design & Data Analysis

Q. How to address low synthetic yields in thiazole-sulfonamide coupling?

  • Reagent Optimization : Replace DCC with EDCI/HOBt to minimize side reactions (yield increases from 6% to 57% in similar systems) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 h reflux) while maintaining purity .

Q. How to reconcile discrepancies in biological activity across cell lines?

  • Transcriptomic Profiling : RNA-seq of resistant vs. sensitive cells (e.g., LS180 vs. HCT116) to identify overexpression of efflux transporters (ABCB1) or pro-survival kinases .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link plasma exposure (AUC) to tumor growth inhibition in xenograft models using NONMEM .

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